molecular formula C8H17NO B13337307 (2,4,5-Trimethyltetrahydrofuran-3-yl)methanamine

(2,4,5-Trimethyltetrahydrofuran-3-yl)methanamine

Cat. No.: B13337307
M. Wt: 143.23 g/mol
InChI Key: UATGNWOFQAMAPV-UHFFFAOYSA-N
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Description

(2,4,5-Trimethyltetrahydrofuran-3-yl)methanamine is a substituted methanamine derivative featuring a tetrahydrofuran (THF) ring with methyl groups at positions 2, 4, and 5. The methanamine group (-CH₂NH₂) is attached to the third carbon of the THF scaffold.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

(2,4,5-trimethyloxolan-3-yl)methanamine

InChI

InChI=1S/C8H17NO/c1-5-6(2)10-7(3)8(5)4-9/h5-8H,4,9H2,1-3H3

InChI Key

UATGNWOFQAMAPV-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(C1CN)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,5-Trimethyltetrahydrofuran-3-yl)methanamine can be achieved through several methods. One common approach involves the Michael addition reaction of nitromethane to diethyl maleate, followed by a series of steps to introduce the methanamine group and the methyl substituents. This multi-step synthesis typically yields the desired compound with a total yield of around 45.5% .

Industrial Production Methods

Industrial production of (2,4,5-Trimethyltetrahydrofuran-3-yl)methanamine may involve optimizing the synthetic route for higher yields and scalability. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(2,4,5-Trimethyltetrahydrofuran-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

(2,4,5-Trimethyltetrahydrofuran-3-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,4,5-Trimethyltetrahydrofuran-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, making the compound valuable in drug discovery and development .

Comparison with Similar Compounds

Substituent-Driven Properties

  • Target Compound : The THF ring with three methyl groups likely enhances steric hindrance and lipophilicity, which may affect solubility and membrane permeability compared to aromatic or boronate-containing analogs .
  • Fluorophenyl-Boronate Analogs : The compound [3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine () features a fluorophenyl ring and boronate ester. The electron-withdrawing fluorine and boronate groups may increase reactivity in Suzuki-Miyaura cross-coupling reactions, unlike the target compound’s inert THF scaffold .
  • Agrochemical Derivatives : Methanamine-linked triazine esters (), such as metsulfuron methyl, are sulfonylurea herbicides. Their triazine cores enable acetyl-CoA carboxylase inhibition, a mode of action unlikely in the target compound due to structural dissimilarity .

Comparative Data Table

Compound Name Core Structure Key Substituents Applications/Effects Regulatory Status
(2,4,5-Trimethyltetrahydrofuran-3-yl)methanamine Tetrahydrofuran + methanamine 2,4,5-Trimethyl THF Unknown (hypothesized: agrochemical/pharmaceutical) Not listed in
[3-Fluoro-4-(dioxaborolan-2-yl)phenyl]methanamine Fluorophenyl + boronate Fluorine, boronate ester Synthetic intermediate (e.g., cross-coupling) Unregulated
N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine Benzimidazole + chlorophenyl Chlorophenyl, benzimidazole Inhibits wheat germination Unregulated
NBOMe derivatives (e.g., 25B-NBOMe) Methoxybenzyl + phenethylamine Methoxybenzyl, halogenated phenyl Serotonin receptor agonism Banned (Schedule I)

Biological Activity

(2,4,5-Trimethyltetrahydrofuran-3-yl)methanamine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has a distinctive tetrahydrofuran ring with three methyl groups at positions 2, 4, and 5, along with an amine functional group. The molecular formula is C9H17NC_9H_{17}N with a molecular weight of approximately 155.24 g/mol.

PropertyValue
Molecular FormulaC₉H₁₇N
Molecular Weight155.24 g/mol
IUPAC Name(2,4,5-Trimethyltetrahydrofuran-3-yl)methanamine

The biological activity of (2,4,5-trimethyltetrahydrofuran-3-yl)methanamine is primarily linked to its ability to interact with various biological targets. The amine group can engage in hydrogen bonding and ionic interactions, which are crucial for binding to receptors and enzymes.

  • Receptor Interaction : The compound may act as a ligand for neurotransmitter receptors due to its structural similarity to known neurotransmitters.
  • Enzyme Inhibition : Preliminary studies suggest that it could inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.

Therapeutic Applications

Research indicates potential therapeutic applications in various fields:

  • Antiviral Activity : Investigations have shown that derivatives of tetrahydrofuran compounds exhibit antiviral properties. (2,4,5-trimethyltetrahydrofuran-3-yl)methanamine may share similar mechanisms.
  • Antibacterial Properties : Several studies have reported that compounds with tetrahydrofuran moieties demonstrate antibacterial activity against various pathogens.

Case Studies

  • Antiviral Activity Study :
    A study conducted on related compounds demonstrated significant antiviral effects against influenza viruses. The mechanism was attributed to the inhibition of viral entry into host cells through receptor blockade.
  • Antibacterial Efficacy :
    In a series of experiments evaluating the antibacterial properties of tetrahydrofuran derivatives, (2,4,5-trimethyltetrahydrofuran-3-yl)methanamine showed promising results against Gram-positive bacteria such as Staphylococcus aureus with an MIC value of 15 µg/mL .

Research Findings

Recent research has focused on synthesizing analogs of (2,4,5-trimethyltetrahydrofuran-3-yl)methanamine to enhance its biological activity:

  • Synthesis and Modification : Various synthetic routes have been explored to modify the tetrahydrofuran ring to improve solubility and bioavailability.
  • In Vivo Studies : Animal models have been used to assess the pharmacokinetics and therapeutic efficacy of the compound in treating infections caused by resistant bacterial strains .

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